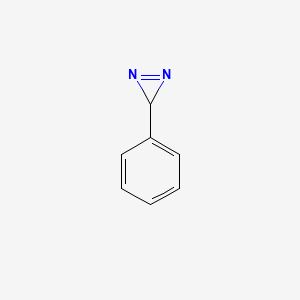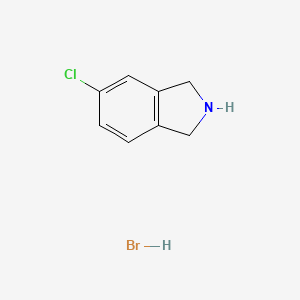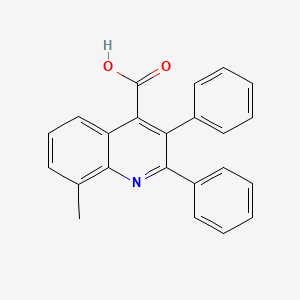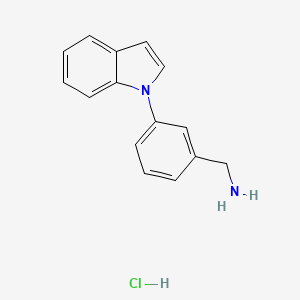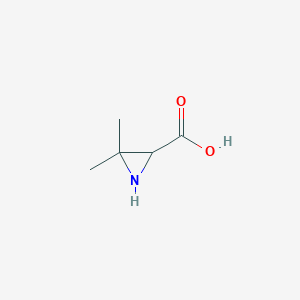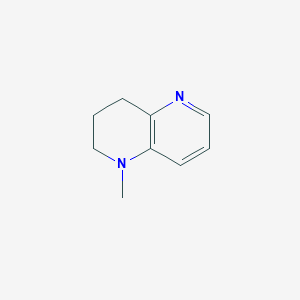
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(o-tolyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(o-tolyl)thiourea is an organic compound that belongs to the class of thioureas This compound is characterized by the presence of a pyridine ring substituted with chloro and trifluoromethyl groups, and a thiourea moiety attached to an o-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(o-tolyl)thiourea typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-amine with o-tolyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(o-tolyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.
Substitution: The chloro group on the pyridine ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles like sodium azide or thiourea derivatives in polar solvents are used.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(o-tolyl)thiourea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its thiourea moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(o-tolyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The pyridine ring can interact with aromatic residues in proteins, enhancing binding affinity. The chloro and trifluoromethyl groups contribute to the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
- 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-phenylthiourea
- 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(p-tolyl)thiourea
- 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(m-tolyl)thiourea
Comparison: 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(o-tolyl)thiourea is unique due to the presence of the o-tolyl group, which can influence its steric and electronic properties. This can affect its binding affinity and specificity towards molecular targets compared to its analogs with different substituents on the thiourea moiety.
Properties
Molecular Formula |
C14H11ClF3N3S |
|---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(2-methylphenyl)thiourea |
InChI |
InChI=1S/C14H11ClF3N3S/c1-8-4-2-3-5-11(8)20-13(22)21-12-10(15)6-9(7-19-12)14(16,17)18/h2-7H,1H3,(H2,19,20,21,22) |
InChI Key |
ONBGPZNCARFEDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC2=C(C=C(C=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


